molecular formula C15H16N2O5S B15161557 Methyl [(4,6-dimethoxypyrimidin-2-yl)sulfanyl](phenoxy)acetate CAS No. 143137-64-8

Methyl [(4,6-dimethoxypyrimidin-2-yl)sulfanyl](phenoxy)acetate

Cat. No.: B15161557
CAS No.: 143137-64-8
M. Wt: 336.4 g/mol
InChI Key: JIUYTPNTEDIRGF-UHFFFAOYSA-N
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Description

Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, a sulfanyl group at position 2, and a phenoxyacetate moiety. Its unique structure imparts specific chemical properties and reactivity, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate typically involves the reaction of hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester . The reaction conditions often include the use of solvents such as ethyl acetate and petroleum ether, with temperature control to ensure optimal yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and yield, incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various phenoxyacetate derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and phenoxyacetate compounds, such as:

Uniqueness

Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate is unique due to its specific combination of functional groups, which impart distinct reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry, where its specific properties can be leveraged for desired outcomes .

Properties

CAS No.

143137-64-8

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-2-phenoxyacetate

InChI

InChI=1S/C15H16N2O5S/c1-19-11-9-12(20-2)17-15(16-11)23-14(13(18)21-3)22-10-7-5-4-6-8-10/h4-9,14H,1-3H3

InChI Key

JIUYTPNTEDIRGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)SC(C(=O)OC)OC2=CC=CC=C2)OC

Origin of Product

United States

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